molecular formula C15H11ClN2O2 B105763 Demoxepam CAS No. 963-39-3

Demoxepam

Cat. No. B105763
CAS RN: 963-39-3
M. Wt: 286.71 g/mol
InChI Key: PSADRZMLSXCSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demoxepam is a ketone structure that is a hydrolysis product of chlordiazepoxide (CDP), a classical benzodiazepine. It is formed when CDP undergoes rapid hydrolysis in aqueous solutions, which is a significant consideration in chronic studies using CDP, as it affects the plasma levels and introduces the corelease of active compounds .

Synthesis Analysis

The synthesis of demoxepam occurs through the hydrolysis of chlordiazepoxide. This process is concentration-dependent, following first-order kinetics, and is also temperature-dependent. The hydrolysis results in the loss of the methylamino group from chlordiazepoxide, producing demoxepam .

Molecular Structure Analysis

Demoxepam is identified as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide. Its structure was confirmed using mass spectrometry in the study of its hydrolysis from chlordiazepoxide .

Chemical Reactions Analysis

Demoxepam undergoes further degradation through a parallel consecutive reaction to form 2-amino-5-chlorobenzophenone and a glycine derivative. Two intermediates of demoxepam hydrolysis were observed, with one having an open-ring structure resulting from amide hydrolysis, which appears to be the major mechanistic route, and the other resulting from initial scission of the azomethine linkage .

Physical and Chemical Properties Analysis

Demoxepam has been shown to possess reduced activity at the GABAA receptor compared to chlordiazepoxide, although their binding to 3H-flunitrazepam is comparable. It has an inhibitory effect on in vitro [3H]tryptophan binding to rat hepatic nuclei, with an apparent KD of approximately 22 microM, indicating its potential interaction with hepatic nuclear components . Additionally, when demoxepam is derivatized by silylation for GC-MS analysis, it can produce artifacts that are falsely identified as nordiazepam and oxazepam, which is crucial for laboratories to consider when interpreting analytical data .

Relevant Case Studies

In a study involving two subjects, the biotransformation of demoxepam was examined. Following oral administration, a significant portion of the dose was excreted in the urine as unchanged drug, along with metabolites such as "opened lactam," conjugated oxazepam, and two conjugated phenols. These findings provide insight into the metabolic pathways of demoxepam in humans .

Scientific Research Applications

  • Metabolism and Biotransformation :

    • Demoxepam undergoes a complex process of biotransformation in humans and animals. In humans, significant amounts are excreted unchanged, with various metabolites being formed, such as “opened lactam,” conjugated oxazepam, and conjugated phenols. N-Desoxydemoxepam is also identified as a metabolite in feces (Schwartz & Postma, 1972). In dogs, demoxepam's biotransformation involves several oxidative pathways leading to phenolic metabolites and the formation of N-desoxydemoxepam, oxazepam, and hydrolysis to “opened lactam” (Schwartz, Postma, & Kolis, 1971).
  • Analytical Detection Techniques :

    • Demoxepam can be sensitively and selectively detected in serum using post-column photochemical reactor and fluorescence detection after liquid chromatography separation. This method is effective for low-level detection and quantification of demoxepam (Brinkman et al., 1981).
  • Hydrolysis Kinetics and Mechanisms :

    • The hydrolysis of demoxepam has been studied, revealing the formation of 2-amino-5-chlorobenzophenone and a glycine derivative as degradation products. This hydrolysis process involves several intermediates and is influenced by protonation of the N-oxide (Han, Yakatan, & Maness, 1976).
  • Interaction with Biological Systems :

    • Demoxepam has been observed to inhibit the binding of tryptophan to rat hepatic nuclei, suggesting a potential interaction with biological systems at the molecular level (Sidransky et al., 1992).
  • Implications in Drug Studies and Pharmacokinetics :

    • The rapid hydrolysis of chlordiazepoxide to demoxepam can affect the outcomes of chronic studies, as demoxepam possesses different pharmacological activities. This indicates the importance of considering drug stability in such studies (Vinkers et al., 2010).
  • Role in Drug Interactions and Metabolism :

    • Demoxepam, being a metabolite of chlordiazepoxide, is part of a complex metabolic pathway involving several pharmacologically active products. Its formation and elimination are influenced by various factors, including age, liver function, and concurrent drug therapy (Greenblatt et al., 1975).

Safety And Hazards

Demoxepam has potential for abuse as tolerance and dependency form notoriously quickly to GABAergic compounds . It also increases the risk of overdosing on other drugs, especially drugs that inhibit brain function, such as alcohol, GHB, phenibut, barbiturates, or other benzodiazepines .

properties

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSADRZMLSXCSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046155
Record name Demoxepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Demoxepam

CAS RN

963-39-3
Record name Demoxepam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demoxepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Demoxepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Demoxepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demoxepam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMOXEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demoxepam
Reactant of Route 2
Demoxepam
Reactant of Route 3
Demoxepam
Reactant of Route 4
Demoxepam
Reactant of Route 5
Reactant of Route 5
Demoxepam
Reactant of Route 6
Demoxepam

Citations

For This Compound
1,060
Citations
GG Sarris, JF Limoges - Journal of Analytical Toxicology, 2019 - academic.oup.com
… 500 ng/mL derivatized demoxepam. The analysis of underivatized demoxepam resulted in … at or below 10,000 ng/mL demoxepam. Isolating the derivatization procedures and GC-MS …
Number of citations: 5 academic.oup.com
MA Schwartz, E Postma, SJ Kolis - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… as possible metabolites of demoxepam. One was oxazepam2, … and of the labeled demoxepam used in the present study are … Unlabeled demoxepam was used for this purpose, and a …
Number of citations: 21 www.sciencedirect.com
H Essien, SJ Lai, SR Binder, DL King - Journal of Chromatography B …, 1996 - Elsevier
… method available for the detection of demoxepam in urine samples. In this study… demoxepam can be confirmed using the technique of direct-probe MS. The mass spectra of demoxepam …
Number of citations: 20 www.sciencedirect.com
CH Vinkers, GAH Korte-Bouws, J Sastre Toraño… - …, 2010 - Springer
… demoxepam. Modulatory effects of demoxepam were calculated by comparing demoxepam … To enable comparison of effects between individual oocytes, demoxepam potentiations …
Number of citations: 6 link.springer.com
LA Schwartz, E Postma - Journal of Pharmaceutical Sciences, 1972 - Wiley Online Library
… in the accumulation of plasma demoxepam (12), it is possible that, under these conditions, N-desoxydemoxepam formed from demoxepam may also reach measurable plasma levels. …
Number of citations: 24 onlinelibrary.wiley.com
WW Han, GJ Yakatan… - Journal of Pharmaceutical …, 1976 - Wiley Online Library
… kinetics of chlordiazepoxide and demoxepam from pH 1 to 11. Loss of the methylamino group from chlordiazepoxide produced demoxepam. Demoxepam degraded by a parallel …
Number of citations: 55 onlinelibrary.wiley.com
M Ouédraogo, ED Maesschalck… - Drug and chemical …, 2009 - Taylor & Francis
… In conclusion, oxaziridines generated after CDZ, demoxepam, and desmethylchlordiazepoxide ultraviolet irradiation exhibited cytotoxicity activity against cancer cell lines. A possibility …
Number of citations: 7 www.tandfonline.com
PJG Cornelissen, GMJ Beijersbergen… - Photochemistry and …, 1980 - Wiley Online Library
… In analogy to chlordiazepoxide, demoxepam (Ning et al., … of desmethylchlordiazepoxide and demoxepam and to the … , of desmethylchlordiazepoxide and of demoxepam, diazepam, …
Number of citations: 26 onlinelibrary.wiley.com
MA Schwartz, E Postma, Z Gaut - Journal of Pharmaceutical …, 1971 - Wiley Online Library
… After demoxepam administration, a redistribution of drug … demoxepam from the plasma was relatively slow, with a range in half-life of 14-95 hr. Ineach subject, the halflife of demoxepam …
Number of citations: 61 onlinelibrary.wiley.com
JM Foreman, WC Griffiths, PG Dextraze, I Diamond - Clinical Biochemistry, 1980 - Elsevier
… , and N-desmethylchlordiazepoxide and demoxepam. The drugs are extracted from one ml of … , only methaqualone interferes with the internal standard, and phenytoin with demoxepam. …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.